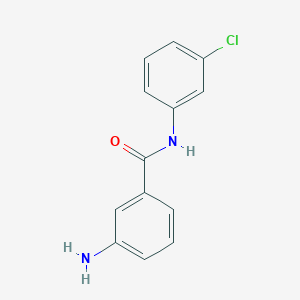

3-Amino-N-(3-chlorophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to 3-Amino-N-(3-chlorophenyl)benzamide often involves multi-component reactions, such as the combination of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, leading to high yields of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives. This method showcases a green chemistry approach due to its simplicity and efficiency in separating products from the reaction mixture (Sabbaghan & Hossaini, 2012).

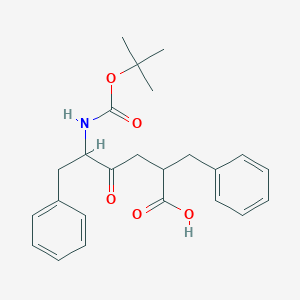

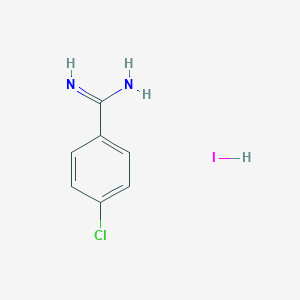

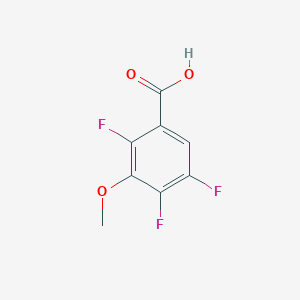

Molecular Structure Analysis

Studies on similar compounds, such as 2-Benzamido-3-(p-chlorophenyl)propenoic Acid, highlight the planarity of phenyl and chlorophenyl rings and the stabilization of the structure through intermolecular hydrogen bonds. These insights into molecular conformation and bonding patterns are crucial for understanding the stability and reactivity of 3-Amino-N-(3-chlorophenyl)benzamide (Palmer, Richards, & Lisgarten, 1995).

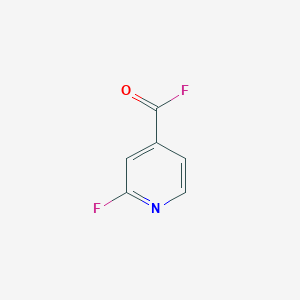

Chemical Reactions and Properties

The reactivity and functional group chemistry of N-aryl ring substituted compounds, including those similar to 3-Amino-N-(3-chlorophenyl)benzamide, have been thoroughly investigated. These studies provide detailed insights into vibrational, electronic, and nonlinear optical properties, contributing to a deeper understanding of the compound's chemical behavior and interactions (Rao, Mohan, & Veeraiah, 2015).

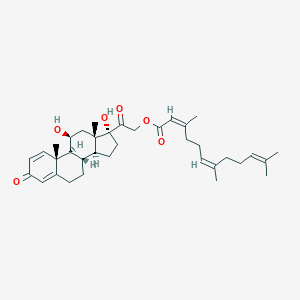

Physical Properties Analysis

The physical properties of related benzamide compounds, such as N-(3-Chlorophenyl)benzamide, reveal the conformational preferences influenced by substituent positions and the implications of these conformations on the compound's physical state and stability. Such analysis aids in understanding the physicochemical nature of 3-Amino-N-(3-chlorophenyl)benzamide (Gowda et al., 2008).

Chemical Properties Analysis

Extensive research on the synthesis, characterization, and structural analysis of benzamide derivatives, including those with chlorophenyl groups, provides a comprehensive understanding of their chemical properties. Studies focus on optimized molecular structures, vibrational frequencies, and electronic properties through experimental and theoretical approaches, elucidating the chemical properties of 3-Amino-N-(3-chlorophenyl)benzamide and similar compounds (Demir et al., 2016).

Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

Studies on compounds similar to 3-Amino-N-(3-chlorophenyl)benzamide, such as 2-Benzamido-3-(p-chlorophenyl)propenoic Acid, have highlighted their molecular structure, showcasing the planarity of phenyl and chlorophenyl rings. The structure is stabilized by intermolecular hydrogen bonds involving various groups, suggesting potential applications in understanding molecular interactions and designing molecules with desired properties (Palmer et al., 1995).

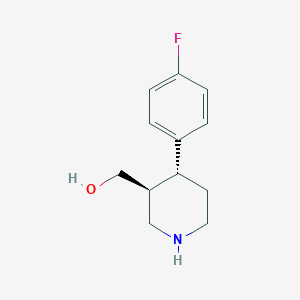

Reactivity and Anticancer Potential

The reactivity of derivatives towards electrophilic and nucleophilic reagents has been explored, with some showing selective anticancer activity. This indicates potential applications in the development of anticancer agents and understanding the chemical reactivity of similar compounds (Abdel-Rahman, 2006).

Spectroscopic and Electronic Properties

Investigations into the vibrational, electronic, and nonlinear optical properties of related N-aryl ring substituted compounds have provided insights into their spectroscopic characteristics. This information is crucial for applications in materials science, particularly in the development of compounds with specific optical properties (Rao et al., 2015).

Inhibition of Metabolic Processes

Compounds like 3-Aminobenzamide and benzamide, similar in structure to 3-Amino-N-(3-chlorophenyl)benzamide, have been studied for their inhibitory effects on poly(adenosine diphosphate-ribose) synthesis. Despite their potential as specific inhibitors, their broader impact on cell viability and other metabolic processes highlights the need for careful consideration in therapeutic applications (Milam & Cleaver, 1984).

Plant Growth Regulation

Research on substituted N-(2-benzoyl-4-chlorophenyl)benzamides has demonstrated their potential as plant growth regulators. Some compounds showed higher plant growth-promoting activity than standard treatments, indicating possible applications in agriculture and plant biology (Hatim & Joshi, 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-amino-N-(3-chlorophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTFHCZRFZZANY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341986 |

Source

|

| Record name | 3-Amino-N-(3-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(3-chlorophenyl)benzamide | |

CAS RN |

115175-22-9 |

Source

|

| Record name | 3-Amino-N-(3-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)

![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)

![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)

![5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B37478.png)

![4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B37485.png)